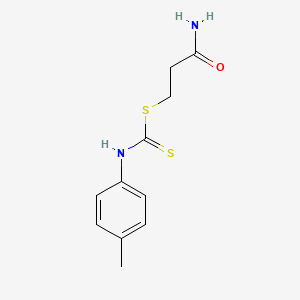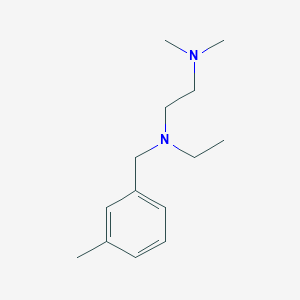![molecular formula C19H20N2O2 B5850153 2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5850153.png)
2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide, commonly known as DMPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPB is a derivative of benzamide and is synthesized using a specific method.
作用机制
The mechanism of action of DMPB varies depending on the specific application. In neuroscience, DMPB acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which increases the sensitivity of the receptor to acetylcholine and enhances cognitive function and memory. In cancer research, DMPB inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. The exact mechanism of action of DMPB in drug discovery is still under investigation.
Biochemical and Physiological Effects:
DMPB has been found to have various biochemical and physiological effects depending on the specific application. In neuroscience, DMPB has been shown to enhance cognitive function and memory by increasing the sensitivity of the α7 nicotinic acetylcholine receptor to acetylcholine. In cancer research, DMPB has been found to inhibit the growth of cancer cells by inducing apoptosis. The exact biochemical and physiological effects of DMPB in drug discovery are still under investigation.
实验室实验的优点和局限性
DMPB has several advantages and limitations for lab experiments. One advantage is that it has shown potential applications in various scientific research fields such as neuroscience, cancer research, and drug discovery. Another advantage is that it is relatively easy to synthesize using a specific method. However, one limitation is that its mechanism of action is still not fully understood, which makes it challenging to optimize its efficacy and safety profiles. Additionally, the availability of DMPB may be limited, which can make it difficult to conduct large-scale experiments.
未来方向
There are several future directions for the research of DMPB. One direction is to further investigate its mechanism of action in different scientific research fields. Another direction is to optimize its efficacy and safety profiles for drug discovery applications. Additionally, future research can focus on developing new derivatives of DMPB with improved properties and investigating their potential applications in various scientific research fields.
Conclusion:
In conclusion, DMPB is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DMPB can lead to the development of new drugs with improved efficacy and safety profiles and enhance our understanding of its mechanism of action in different scientific research fields.
合成方法
The synthesis of DMPB involves the reaction of 4-(2-oxo-1-pyrrolidinyl)aniline with 2,5-dimethylbenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in good yield after purification by column chromatography.
科学研究应用
DMPB has shown potential applications in various scientific research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, DMPB has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. In cancer research, DMPB has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, DMPB has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
2,5-dimethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-5-6-14(2)17(12-13)19(23)20-15-7-9-16(10-8-15)21-11-3-4-18(21)22/h5-10,12H,3-4,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDKDWAYULAGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5850081.png)


![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5850091.png)

![3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B5850095.png)



![4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5850118.png)

![N-(cis-3-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}cyclobutyl)-1H-indole-2-carboxamide](/img/structure/B5850147.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)